![molecular formula C9H11N3 B104803 1,3-Dimethyl-1H-indazol-6-amine CAS No. 221681-92-1](/img/structure/B104803.png)
1,3-Dimethyl-1H-indazol-6-amine
Overview
Description
“1,3-Dimethyl-1H-indazol-6-amine” is a compound with the CAS Number: 221681-92-1 and a molecular weight of 161.21 . It is used as a reagent in the preparation of glycinamide derivatives which are useful in the production of drugs for preventing and treating diseases caused by S-adenosyl homocysteine hydrolase .
Synthesis Analysis
The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material .
Molecular Structure Analysis
The molecular skeleton of the compound is almost planar, with a maximum deviation of 0.0325 Å for the amino N atom .
Chemical Reactions Analysis
This compound is an impurity in the synthesis of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It also has a role in the preparation of glycinamide derivatives .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 335.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 156.6±22.3 °C .
Scientific Research Applications
Antitumor Activity
1,3-Dimethyl-1H-indazol-6-amine derivatives have been studied for their potential antitumor activity . A series of these derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated . Among these, a specific compound exhibited a promising inhibitory effect against the K562 cell line .
Cell Apoptosis
These compounds have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that they could be used to develop effective and low-toxic anticancer agents .
Anti-proliferative Activity
A specific compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression .
Cell Cycle Arrest
The suppressive activity of the aforementioned compound in HCT116 cells was related to the G2/M cell cycle arrest . This indicates its potential as a therapeutic agent in cancer treatment.
IDO1 Inhibition
1,3-Dimethyl-1H-indazol-6-amine derivatives have been designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response and is often overexpressed in cancer, making it a promising target for cancer therapy .
MAPK Pathway Activation
One of the compounds has been found to selectively activate the Mitogen-Activated Protein Kinase (MAPK) pathway in FaDu cells . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-1H-indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the first step in the kynurenine pathway, which is the primary route of L-tryptophan catabolism .
Mode of Action
1,3-Dimethyl-1H-indazol-6-amine interacts with IDO1, leading to the suppression of the enzyme’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .
Biochemical Pathways
The compound affects the kynurenine pathway, which is the primary route of L-tryptophan catabolism . By inhibiting IDO1, the compound disrupts this pathway, leading to changes in the immune response .
Pharmacokinetics
The compound’s potent anti-proliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . It also remarkably suppresses the IDO1 protein expression . In cell-cycle studies, the suppressive activity of the compound in HCT116 cells was related to the G2/M cell cycle arrest .
Safety and Hazards
Future Directions
Indazole derivatives have a wide range of pharmacological activities and serve as structural motifs in drug molecules . They have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . The bioactivity result and conformance of the physicochemical properties of the synthesized compounds to the “rule of three” for hit-like compounds suggested that 9f was effective and could be used as a hit for the development of novel anticancer agents .
properties
IUPAC Name |
1,3-dimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABHBLCCIOEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598314 | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-indazol-6-amine | |
CAS RN |
221681-92-1 | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221681-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 1,3-Dimethyl-1H-indazol-6-amine and how it interacts with other molecules?
A: 1,3-Dimethyl-1H-indazol-6-amine is characterized by a nearly planar molecular skeleton. [] The crystal structure reveals that the molecule interacts with others through N—H⋯N hydrogen bonds, which play a significant role in its packing arrangement within the crystal lattice. []
Q2: Has 1,3-Dimethyl-1H-indazol-6-amine demonstrated any promising biological activity?
A: Yes, research suggests that 1,3-Dimethyl-1H-indazol-6-amine serves as a scaffold for developing potential anticancer agents. [] Specifically, a derivative of this compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116). [] This activity is partly attributed to the compound's ability to suppress IDO1 (indoleamine 2,3-dioxygenase 1) protein expression and induce G2/M cell cycle arrest in HCT116 cells. []
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